1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide
Description
1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide is a synthetic small molecule featuring a central azetidine (four-membered nitrogen-containing ring) core substituted with a fluorophenoxy-acetyl group and a 2-methoxy-5-methylphenyl carboxamide moiety. The compound’s design emphasizes lipophilic and electron-withdrawing substituents (e.g., fluorine, methoxy groups), which may influence pharmacokinetic properties such as membrane permeability or metabolic stability .
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-13-7-8-18(26-2)16(9-13)22-20(25)14-10-23(11-14)19(24)12-27-17-6-4-3-5-15(17)21/h3-9,14H,10-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZIZILLIUCNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Azetidine ring : A four-membered cyclic amine that contributes to the compound's pharmacological properties.
- Fluorophenoxy group : This moiety is believed to enhance the compound's interaction with biological targets.
- Methoxy and methyl substituents : These groups may influence lipophilicity and receptor binding affinity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticonvulsant Activity : Similar compounds with fluorophenoxy groups have shown significant anticonvulsant activity mediated by benzodiazepine receptors, suggesting a possible mechanism for this compound as well .
- Inhibition of Specific Enzymes : The azetidine structure may provide a scaffold for enzyme inhibition, particularly in pathways related to inflammation and cancer progression.
Biological Activity Data
Case Studies
- Anticonvulsant Efficacy : In a study involving various derivatives of fluorophenoxy compounds, it was found that compounds similar to this compound exhibited significant anticonvulsant effects. The mechanism was linked to modulation of GABAergic transmission .
- Cytotoxic Effects on Cancer Cells : A series of related azetidine derivatives were tested against human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in SGC7901 gastric cancer cells, highlighting their potential as anticancer agents .
- Enzyme Interaction Studies : Research on enzyme inhibition showed that the compound could effectively inhibit key enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Scientific Research Applications
Research indicates that 1-[2-(2-Fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide may possess various biological activities, including:
- Anticancer Properties : Initial studies suggest that this compound may inhibit the growth of cancer cell lines. For instance, similar azetidinone derivatives have shown significant antiproliferative effects against various human cancer cell lines, indicating potential therapeutic applications in oncology .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, which could lead to its use in treating metabolic disorders. Understanding these interactions is crucial for elucidating its pharmacological profile .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes, including acylation and cyclization reactions. Research on similar compounds has shown that modifications in the azetidine structure can lead to variations in biological activity and selectivity .
Case Study 1: Anticancer Activity
A study evaluating the anticancer activity of azetidinone derivatives demonstrated that compounds with similar structural features exhibited significant growth inhibition against various cancer cell lines, such as HCT-116 and MCF-7. The findings suggest that the incorporation of specific functional groups can enhance anticancer efficacy .
Case Study 2: Enzyme Interaction
Research investigating enzyme interactions revealed that azetidine derivatives could act as inhibitors for certain enzymes involved in cancer metabolism. This interaction suggests a potential mechanism for their anticancer properties and highlights the importance of further exploring these compounds in drug development .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:
Key Observations :
Isoindole-based compounds (e.g., ) exhibit planar aromatic systems, contrasting with the saturated azetidine core.
Substituent Effects: The fluorophenoxy group in the target compound and introduces electron-withdrawing properties, which may enhance metabolic resistance compared to non-fluorinated analogs like mepronil .
Biological Relevance: Mepronil and fenfuram are established fungicides, suggesting that carboxamide derivatives with aromatic/heteroaromatic substituents are critical for antifungal activity. The target compound’s fluorophenoxy group may align with this trend. The azetidine core is understudied in agrochemicals but is increasingly explored in drug discovery for its balanced rigidity and synthetic accessibility .
Q & A
Q. What are the key considerations for synthesizing 1-[2-(2-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide with high purity?
Methodological Answer:
- Step 1 : Optimize reaction conditions using solvent-free methods or microwave-assisted synthesis to enhance yield and reduce side products. For example, cyclohexanone and aluminum oxide can act as catalysts under controlled temperatures (80–120°C) .
- Step 2 : Employ HPLC (C18 column, 70:30 acetonitrile/water mobile phase) to monitor intermediates and final product purity. Adjust gradients based on retention times of fluorophenoxy and azetidine moieties .
- Step 3 : Use recrystallization with ethanol/water mixtures to isolate the compound, ensuring >95% purity (verified via GC-MS or NMR) .
Q. How does the fluorophenoxy group influence the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Conduct accelerated degradation studies at pH 2–9 (37°C). The 2-fluorophenoxy group resists hydrolysis compared to non-fluorinated analogs due to electron-withdrawing effects .
- Photostability : Expose the compound to UV light (254 nm) for 48 hours. Fluorine substitution reduces π→π* transitions, minimizing photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values in kinase inhibition assays)?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., ATP concentration, buffer pH) across studies. For instance, IC₅₀ discrepancies may arise from ATP levels deviating from Km values .
- Structural Confirmation : Verify batch-specific stereochemistry via X-ray crystallography or NOESY NMR. Minor impurities (e.g., 3-fluoro vs. 4-fluoro isomers) significantly alter activity .
- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., temperature, enzyme lot) and optimize reproducibility .
Q. What strategies are effective for probing structure-activity relationships (SAR) of the azetidine-3-carboxamide core?
Methodological Answer:
- Analog Synthesis : Replace the 2-methoxy-5-methylphenyl group with electron-deficient (e.g., 3-cyano) or bulky (e.g., 2-naphthyl) substituents. Monitor changes in binding affinity via SPR or ITC .
- Conformational Analysis : Use DFT calculations (B3LYP/6-31G*) to correlate azetidine ring puckering with target engagement. Rigid analogs may lose entropy-driven binding .
- Metabolic Profiling : Incubate derivatives with human liver microsomes (HLMs) to assess CYP450-mediated oxidation of the azetidine ring. Fluorine substitution at C3 reduces clearance .
Q. How can in vivo pharmacokinetic challenges (e.g., low oral bioavailability) be addressed for this compound?
Methodological Answer:
- Formulation : Prepare amorphous solid dispersions with HPMCAS to enhance solubility. Conduct phase diagrams to identify optimal polymer ratios .
- Prodrug Design : Introduce ester prodrugs at the carboxamide group (e.g., pivaloyloxymethyl) to improve intestinal absorption. Hydrolyze in plasma via esterases .
- Tissue Distribution : Use radiolabeled (¹⁴C) compound and autoradiography to quantify penetration into target tissues (e.g., CNS) and adjust dosing regimens .
Data Contradiction Analysis
Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?
Methodological Resolution:
- Model Selection : Verify species-specific target expression (e.g., murine vs. human COX-2 isoforms). Use CRISPR-edited cell lines to isolate target relevance .
- Dose Optimization : Perform PK/PD modeling to align plasma exposure (AUC) with efficacious concentrations. Subtherapeutic dosing may explain false negatives .
- Off-Target Screening : Profile the compound against 50+ kinases/phosphatases via KINOMEscan. Off-target inhibition (e.g., JAK2) may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
